Benazepril tert-Butyl Ester-d5
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Overview
Description
Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril, an angiotensin-converting enzyme inhibitor. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C28H31D5N2O5, and it has a molecular weight of 485.63 .
Preparation Methods
The synthesis of Benazepril tert-Butyl Ester-d5 involves several steps. One common method includes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine. This reaction is followed by a dynamic kinetic resolution process to obtain the benazepril intermediate. This method is efficient and suitable for industrial production due to its high yield and minimal environmental impact .
Chemical Reactions Analysis
Benazepril tert-Butyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Benazepril tert-Butyl Ester-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a labeled synthetic intermediate for studying metabolic pathways and reaction mechanisms . In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors . Additionally, it has applications in environmental and clinical diagnostic research.
Mechanism of Action
The mechanism of action of Benazepril tert-Butyl Ester-d5 is similar to that of benazepril. Upon hydrolysis by esterases in the liver, it is converted into its active form, benazeprilat. Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Benazepril tert-Butyl Ester-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. Similar compounds include:
Benazepril tert-Butyl Ester: The non-deuterated form of the compound.
Benazepril Hydrochloride: The hydrochloride salt form of benazepril.
Benazepril Related Compound F: A related compound used as a reference standard
These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and labeling.
Properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-HVSPQWTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747077 |
Source
|
Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356010-96-2 |
Source
|
Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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